molecular formula C26H25N7O4 B2685098 N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide CAS No. 1171759-64-0

N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide

Cat. No. B2685098
CAS RN: 1171759-64-0
M. Wt: 499.531
InChI Key: TUBJGUMWVYEEHU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-d]pyrimidin-6-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 3,4-dimethoxybenzamide group . These groups suggest that the compound could have interesting chemical properties and potential biological activity.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d]pyrimidin-6-yl core, the introduction of the 3-methyl-1H-pyrazol-5-yl group, and the attachment of the 3,4-dimethoxybenzamide group . The exact synthetic route would depend on the desired yield, cost, and other factors.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrazolo[3,4-d]pyrimidin-6-yl group, for example, is a bicyclic structure with nitrogen atoms in the ring .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present. For example, the amide group could participate in hydrolysis reactions, while the aromatic rings could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Potential

The scientific research surrounding compounds structurally related to N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide primarily focuses on their synthesis and evaluation for potential biological activities. These activities include insecticidal, antibacterial, and anticancer properties, underlining the versatility and significance of these compounds in medicinal chemistry and biological research.

  • Insecticidal and Antibacterial Activities : One study detailed the synthesis of pyrimidine-linked pyrazole heterocyclic compounds via microwave irradiative cyclocondensation. These compounds were evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, indicating their potential utility in agricultural and pharmaceutical applications Deohate & Palaspagar, 2020.

  • Anticancer Agents : Another study synthesized novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, and evaluated them for in vitro antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than the reference drug, doxorubicin, highlighting their potential as therapeutic agents Hafez, El-Gazzar, & Al-Hussain, 2016.

  • Synthesis Techniques and Antitumor Activity : Research on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed that almost all tested compounds exhibited antitumor activity, particularly against the MCF-7 human breast adenocarcinoma cell line. This suggests the potential of these compounds in cancer treatment Abdellatif et al., 2014.

Therapeutic Potential and Mechanism Studies

  • Neuroinflammation PET Imaging : Research into pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO) involved in neuroinflammatory processes showed that these compounds have subnanomolar affinity for TSPO. This underscores their potential as in vivo PET-radiotracers for early detection of neuroinflammatory conditions Damont et al., 2015.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target it interacts with. For example, compounds with similar structures have been found to act as modulators of certain receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its biological activity .

properties

IUPAC Name

N-[2-[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N7O4/c1-14-7-6-8-19(16(14)3)32-23-18(13-27-32)25(35)30-26(29-23)33-22(11-15(2)31-33)28-24(34)17-9-10-20(36-4)21(12-17)37-5/h6-13H,1-5H3,(H,28,34)(H,29,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBJGUMWVYEEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC(=C(C=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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